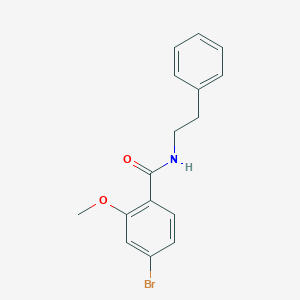

N1-phenethyl-4-bromo-2-methoxybenzamide

Description

N1-Phenethyl-4-bromo-2-methoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 4-position of the benzene ring, a methoxy group at the 2-position, and a phenethylamine moiety attached to the amide nitrogen.

Properties

Molecular Formula |

C16H16BrNO2 |

|---|---|

Molecular Weight |

334.21 g/mol |

IUPAC Name |

4-bromo-2-methoxy-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-20-15-11-13(17)7-8-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |

InChI Key |

MBOHZZXBJNJGSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-phenethyl-4-bromo-2-methoxybenzamide with five analogs, focusing on substituent effects, synthesis methods, and functional properties.

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structural Differences : Replaces the phenethyl group with a 4-methoxy-2-nitrophenyl substituent.

- Key Properties : The nitro group (electron-withdrawing) enhances reactivity in electrophilic substitution reactions, while the methoxy group (electron-donating) stabilizes the aromatic ring. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing efficiencies compared to the title compound’s single phenethyl moiety .

- Applications : Used as a precursor in nitro-reduction reactions for amine synthesis.

4-Bromo-N-Methoxy-N-Methyl-2-(Methylthio)Benzamide

- Structural Differences : Features a methylthio group at the 2-position and N-methoxy-N-methylamide substituents.

- The N-methoxy-N-methyl group simplifies purification via improved solubility in THF .

- Synthesis: Prepared using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, yielding ~85% purity .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

- Structural Differences : Incorporates halogens (Cl, F) and a trifluoropropoxy group.

- Key Properties : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., LXRβ agonists). The trifluoropropoxy group contributes to steric hindrance, reducing off-target interactions .

- Synthesis : Achieved 90% yield via benzoyl chloride coupling with 2-chloro-6-fluoroaniline, highlighting efficiency compared to the title compound’s multi-step synthesis .

4-Bromo-2-Methoxy-N,N-Dimethylbenzamide

- Structural Differences : Substitutes the phenethyl group with N,N-dimethylamide.

- Key Properties : The dimethyl group reduces hydrogen-bonding capacity, decreasing solubility in aqueous media (water solubility <0.1 mg/mL). Safety data indicate moderate acute toxicity (LD50 oral rat: 520 mg/kg) .

- Applications : Primarily used in material science as a ligand for metal-organic frameworks (MOFs) .

5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide

- Structural Differences : Fluoro substituent at the 2-position and a 2-methoxyphenylamide group.

- Key Properties : The fluorine atom increases electronegativity, altering dipole moments and crystallinity. Molecular weight (324.15 g/mol) is comparable to the title compound (MW ~348.2 g/mol) .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., NO2 in 4MNB) increase reactivity, while electron-donating groups (e.g., OMe) enhance stability. Fluorinated analogs exhibit superior metabolic profiles .

- Synthetic Efficiency : Coupling agents like BOP and optimized anhydrous conditions improve yields in halogenated benzamides .

- Safety and Solubility : N,N-dimethylation reduces toxicity but limits pharmaceutical utility due to poor solubility; phenethyl groups may offer a balance between safety and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.